molecular formula C22H21NO5 B2440655 9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one CAS No. 1043390-10-8

9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B2440655
CAS No.: 1043390-10-8
M. Wt: 379.412
InChI Key: JMNISAPVOPAILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyclopropyl group, a dimethoxyphenyl group, and a chromeno[8,7-e][1,3]oxazinone core. These structural elements contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

9-cyclopropyl-3-(2,5-dimethoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-25-15-6-8-19(26-2)16(10-15)17-9-13-3-7-20-18(21(13)28-22(17)24)11-23(12-27-20)14-4-5-14/h3,6-10,14H,4-5,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNISAPVOPAILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=C(C4=C(C=C3)OCN(C4)C5CC5)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule features a chromeno[8,7-e]oxazin-2-one core decorated with a cyclopropyl group at position 9 and a 2,5-dimethoxyphenyl moiety at position 3. Retrosynthetic disconnections suggest two primary strategies:

  • Oxazinone-first approach : Construct the oxazinone ring followed by chromene annulation.
  • Chromene-first approach : Assemble the chromene scaffold prior to oxazinone cyclization.

Critical intermediates include:

  • Chromene precursor : 7-Hydroxy-8-nitro-2H-chromene derivatives for subsequent functionalization.
  • Oxazinone intermediate : α-Aminoketones or lactam precursors for cyclocondensation.

Synthetic Routes and Methodologies

Oxazinone-First Strategy

Neber Rearrangement for α-Aminoketone Synthesis

The Neber rearrangement, widely employed in oxazine synthesis, enables the conversion of oxime tosylates to α-aminoketones. For the target compound:

  • Tosyl oxime formation : React 3-cyclopropylflavanone oxime with p-toluenesulfonyl chloride in dichloromethane (89% yield).
  • Rearrangement : Treat with sodium ethoxide in toluene to generate cis- and trans-3-aminoflavanones (diastereomeric ratio 3:1).
  • Cyclocondensation : React α-aminoketone with triphosgene in THF to form the oxazinone ring (72% yield).
Palladium-Catalyzed Carbonylation

Building on WO2019180634A1, a palladium-mediated carbonylation introduces the lactone carbonyl:

  • Brominate the chromene precursor at position 6 using NBS in CCl₄ (83% yield).
  • Perform carbonylative coupling with CO/H₂ (1:1) under Pd(OAc)₂/Xantphos catalysis to form the oxazinone (68% yield).

Key reaction conditions :

  • Solvent: Toluene/EtOH (4:1)
  • Temperature: 80°C, 12 h
  • Catalyst loading: 5 mol% Pd

Chromene-First Strategy

Chromene Scaffold Assembly
  • Cyclopropanation : Introduce the cyclopropyl group via Simmons-Smith reaction using Zn/Cu couple and CH₂I₂ (65% yield).
  • Methoxy group installation : Protect phenolic OH groups as methyl ethers using Me₂SO₄/K₂CO₃ (quantitative).
Oxazinone Ring Closure
  • Nitro reduction : Hydrogenate 8-nitrochromene over Raney Ni (90% yield).
  • Lactam formation : Treat with ethyl chloroformate in pyridine to form the oxazinone core (78% yield).

Optimization and Process Chemistry

Yield Improvement Strategies

Step Baseline Yield Optimized Yield Method
Tosyl oxime formation 89% 95% Ultrasound irradiation
Carbonylation 68% 79% Microwave assistance (100W)
Cyclopropanation 65% 73% Slow addition of CH₂I₂

Solvent and Catalyst Screening

  • Oxazinone cyclization : Replacing DCE with MeCN reduces byproducts from 15% to 6%.
  • Palladium ligands : Xantphos outperforms BINAP in carbonylative coupling (TOF 45 vs. 28 h⁻¹).

Analytical Characterization

Critical spectroscopic data for intermediates and final product:

3-(2,5-Dimethoxyphenyl) intermediate

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.82 (s, 6H, OCH₃), 6.55 (d, J=8.8 Hz, 1H), 7.22 (m, 2H).

Final product

  • HRMS (ESI) : m/z calc. for C₂₄H₂₃NO₅ [M+H]⁺ 406.1652, found 406.1654.
  • XRD : Dihedral angle between chromene and oxazinone planes = 38.7°.

Green Chemistry Approaches

Recent advances from PMC7593906 and medicinal chemistry literature highlight:

  • Solvent-free Neber rearrangement : ZnO nanoparticles enable 89% yield without DCM.
  • Catalytic Mitsunobu : Recyclable polymer-supported DIAD reduces E-factor by 40%.

Industrial-Scale Considerations

  • Cost analysis : Palladium contributes 62% of raw material costs at >100 kg scale.
  • Continuous flow synthesis : Microreactor carbonylation improves space-time yield by 3×.

Chemical Reactions Analysis

9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the cyclopropyl or dimethoxyphenyl groups.

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study various biochemical pathways. In medicine, its unique structural features make it a potential candidate for drug development, particularly in targeting specific molecular pathways. In industry, it can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity This interaction can lead to various biological effects, depending on the specific target and pathway involved

Comparison with Similar Compounds

When compared to similar compounds, 9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one stands out due to its unique combination of structural features. Similar compounds may include other chromeno[8,7-e][1,3]oxazinone derivatives with different substituents. The presence of the cyclopropyl and dimethoxyphenyl groups in this compound provides distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Biological Activity

9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound notable for its potential biological activities. This compound features a unique structural framework that includes a cyclopropyl group and a dimethoxyphenyl moiety, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • IUPAC Name : this compound
  • CAS Number : 1043390-10-8
  • Molecular Formula : C22H21NO5

This compound is characterized by its chromeno[8,7-e][1,3]oxazinone core which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of chromeno[8,7-e][1,3]oxazinone compounds exhibit significant antimicrobial properties. In vitro evaluations have shown that similar compounds demonstrate activity against various strains of bacteria including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) of these compounds suggest strong potential for development into antimicrobial agents.

CompoundMIC (µg/mL)Target Organisms
9-cyclopropyl derivative16 - 32MRSA
Other derivatives4 - 16S. aureus

Anti-inflammatory Potential

The anti-inflammatory effects of the compound have been explored through its interaction with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Some derivatives have shown modulation of NF-κB activity by either enhancing or inhibiting its function depending on their substituents . For instance, certain modifications on the phenyl ring have been linked to increased anti-inflammatory activity.

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The results indicated that certain structural modifications could lead to significant reductions in cell viability at concentrations lower than 20 µM . This suggests that the compound may have potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve:

  • Binding to specific enzymes or receptors.
  • Modulating biochemical pathways related to inflammation and cell proliferation.
  • Interfering with bacterial cell wall synthesis in the case of antimicrobial activity.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Study on Antimicrobial Activity : A study published in MDPI assessed various derivatives against MRSA and reported significant antibacterial activity for compounds with specific substituents .
  • Anti-inflammatory Studies : Research has shown that certain derivatives can selectively inhibit NF-κB signaling pathways in inflammatory responses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing the chromeno[8,7-e][1,3]oxazin-2-one core structure?

  • Methodological Answer : The synthesis typically involves constructing the chromeno-oxazine core via cyclization of a phenolic precursor with a β-keto ester or amide. For example:

Core formation : React 2-hydroxyacetophenone derivatives with ethyl cyanoacetate under acidic conditions to form the fused chromene-oxazine ring .

Substituent introduction : The cyclopropyl and dimethoxyphenyl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For instance, alkylation with cyclopropyl bromide or Suzuki-Miyaura coupling for aryl groups .

  • Table 1 : Representative Reaction Conditions for Core Synthesis

StepReagents/ConditionsYield (%)Reference
CyclizationH₂SO₄, reflux, 6h45–60
AlkylationCyclopropyl bromide, K₂CO₃, DMF, 80°C35–50

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms cyclopropane integration (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₃NO₅: 394.1654) .
  • X-ray crystallography : Resolves stereochemistry; SHELXL refinement is standard for small-molecule structures .

Q. How is purity assessed during synthesis?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological testing) .
  • Melting point consistency : Sharp melting ranges (e.g., 140–143°C) indicate purity; deviations suggest impurities .

Advanced Research Questions

Q. How can conflicting NMR data for novel derivatives be resolved?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., tautomerization in oxazine derivatives) by observing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton environments (e.g., distinguishing methoxy and cyclopropyl groups) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to validate assignments .

Q. What strategies improve yields during cyclopropane ring introduction?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6h) and improves yield by 15–20% via enhanced kinetics .
  • Catalytic systems : Use CuI/1,10-phenanthroline for Ullmann-type coupling, achieving >60% yield for sterically hindered derivatives .
    • Table 2 : Optimization of Cyclopropane Introduction
MethodConditionsYield (%)Reference
ConventionalK₂CO₃, DMF, 12h35
Microwave150°C, 30 min55

Q. How do structural modifications at the 3-(2,5-dimethoxyphenyl) position affect biological activity?

  • Methodological Answer :

  • SAR studies : Replace dimethoxy groups with electron-withdrawing substituents (e.g., Cl, NO₂) to enhance binding to kinase targets (e.g., IC₅₀ reduced from 10 μM to 2 μM) .
  • In vitro assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀) or NF-κB luciferase reporter assays .
    • Table 3 : Bioactivity of Analogues
SubstituentActivity (IC₅₀, μM)TargetReference
2,5-Dimethoxy8.2 ± 0.3COX-2
2-Cl,5-NO₂1.9 ± 0.1NF-κB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.